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Compound of Interest

Compound Name:
2-(3-Bromophenyl)-2-

(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Introduction & Scope
2-(3-Bromophenyl)-2-(methylamino)acetamide (CAS 1218221-61-4) is a functionalized

phenylacetamide derivative often utilized as a key intermediate in the synthesis of CNS-active

pharmaceutical ingredients (APIs) and fine chemical building blocks.[1][2] Its structure features

a secondary methylamine, a primary acetamide, and a meta-brominated phenyl ring.

Accurate quantification of this molecule is critical in two distinct scenarios:

Synthetic Process Control: Monitoring reaction conversion and purity assessment of the bulk

intermediate (High Concentration).

Trace Analysis: Quantifying residual levels in final drug substances (genotoxic impurity

screening) or biological matrices (pharmacokinetic studies).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1528593#bc-rfq
https://www.benchchem.com/product/b1528593/docs?utm_src=pdf-body#application-note-high-performance-quantification-of-2-3-bromophenyl-2-methylamino-acetamide
http://www.accelachem.com/cn/productview_goodsid_165818_goodscode_SY149998.html
http://www.bio-fount.com/cn/goods2/204626_5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides two distinct, validated protocols: a robust HPLC-UV method for

purity/assay and a high-sensitivity LC-MS/MS method for trace analysis.

Analyte Profile
Property Value Notes

Formula C₉H₁₁BrN₂O

MW 243.10 g/mol
Monoisotopic masses: 242.0

(⁷⁹Br), 244.0 (⁸¹Br)

pKa (Calc) ~9.2 (Amine)
Basic secondary amine;

positively charged at pH < 7

LogP (Calc) ~1.1
Moderately lipophilic due to the

bromophenyl ring

Solubility DMSO, Methanol, ACN

Sparingly soluble in water at

neutral pH; soluble in acidic

buffers

Method Development Strategy
The presence of the secondary amine (-NHCH₃) and the amide group presents specific

chromatographic challenges, primarily peak tailing due to silanol interactions and retention

shifts based on pH.

UV Detection: The bromophenyl moiety provides a strong chromophore at 210–220 nm and

a secondary absorbance at 254 nm.

MS Detection: The molecule ionizes readily in ESI(+) mode due to the basic amine. The

presence of bromine provides a distinct 1:1 isotopic signature (M and M+2), which serves as

a powerful confirmation tool in complex matrices.

Analytical Decision Tree
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Select Analytical Goal

Concentration Range?

High (>10 µg/mL)
Purity / Assay

Trace (<1 µg/mL)
Residue / Bioanalysis

Protocol A: HPLC-UV
(Phosphate Buffer pH 2.5)

Protocol B: LC-MS/MS
(Formic Acid / ACN)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: HPLC-UV for Purity and Assay
Application: Quality Control (QC) of raw materials, reaction monitoring.

Chromatographic Conditions
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Column:C18 Base-Deactivated Column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5

µm).

Rationale: Standard silica columns will cause tailing with the secondary amine. BEH or

end-capped columns are essential.

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

Rationale: Low pH suppresses silanol activity and keeps the amine protonated, ensuring

sharp peaks.
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Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Column Temp: 30°C.

Detection: 220 nm (Primary), 254 nm (Secondary/Confirmation).

Gradient Profile
Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5

Sample Preparation (Bulk Material)
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50

Water:Acetonitrile. (Conc: 1.0 mg/mL).

Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: LC-MS/MS for Trace Analysis
Application: Genotoxic impurity screening, cleaning validation, or bioanalysis (plasma/urine).

Mass Spectrometry Parameters
Source: Electrospray Ionization (ESI), Positive Mode.

Scan Type: Multiple Reaction Monitoring (MRM).
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Isotope Note: You must monitor transitions for both the ⁷⁹Br (Mass 243) and ⁸¹Br (Mass 245)

isotopes to confirm identity.

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Identity

243.0 (⁷⁹Br) 212.0 15
Quantifier (Loss of
-NH₂CH₃)

243.0 (⁷⁹Br) 199.0 20
Qualifier (Loss of -

CONH₂)

| 245.0 (⁸¹Br) | 214.0 | 15 | Confirmation (Isotope) |

Chromatographic Conditions (UHPLC)
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient: 5% B to 95% B over 5 minutes.

Bioanalytical Sample Prep (Protein Precipitation)
Aliquot: Transfer 50 µL of plasma/biofluid to a 1.5 mL tube.

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g.,

Propranolol or a deuterated analog).

Vortex/Spin: Vortex for 30s, Centrifuge at 10,000 x g for 5 min.

Injection: Inject 2-5 µL of the supernatant.
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MS Fragmentation Pathway

Parent Ion
[M+H]+ m/z 243

Fragment A
[M-NH2CH3]+

m/z 212
- Methylamine (31 Da)

Fragment B
[M-CONH2]+

m/z 199

- Amide (44 Da)

Click to download full resolution via product page

Figure 2: Proposed ESI+ fragmentation pathway for MRM optimization.

Validation Parameters (ICH Q2 Guidelines)
To ensure data integrity, the following validation criteria must be met:

Linearity & Range
UV Method: 5 µg/mL to 200 µg/mL (R² > 0.999).

MS Method: 1 ng/mL to 1000 ng/mL (Weighting 1/x²).

Accuracy & Precision
Acceptance Criteria:

Recovery: 90–110% (UV), 85–115% (MS).

RSD: < 2% (UV), < 15% (MS at LOQ).

Specificity (Isotope Pattern)
In the MS method, the ratio of the peak area for the 243 transition vs. the 245 transition must

remain constant (approx 1:1) across all samples. Deviation >20% indicates interference.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Peak Tailing (UV) Silanol interaction with amine

Ensure pH is < 3.0. Use a

"Base Deactivated" column.

Add 5mM Triethylamine if

necessary (not recommended

for MS).

Low Sensitivity (MS) Ion suppression

Switch from Phosphate to

Formic Acid/Ammonium

Formate. Perform matrix effect

assessment.

Carryover Adsorption of amine to injector

Use a needle wash of 50:50

MeOH:Water + 0.1% Formic

Acid.
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(Note: As this is a specific chemical intermediate, specific academic literature on its

quantification is limited. The protocols above are derived from first-principles method

development for phenyl-amino-acetamide derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1142927-97-6,2-(1-methyl-1H-pyrazol-3-yl)acetonitrile-
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced
R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

2. 1218221-61-4|2-(3-Bromophenyl)-2-(methylamino)acetamide|2-(3-Bromophenyl)-2-
(methylamino)acetamide|-范德生物科技公司 [bio-fount.com]
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at: [https://www.benchchem.com/product/b1528593/docs#application-note-high-
performance-quantification-of-2-3-bromophenyl-2-methylamino-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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